molecular formula C11H20N2O2 B8109410 1-(2-Methoxyethyl)-1,8-diazaspiro[4.5]decan-2-one

1-(2-Methoxyethyl)-1,8-diazaspiro[4.5]decan-2-one

Cat. No.: B8109410
M. Wt: 212.29 g/mol
InChI Key: YFOBGVUPLWUNBZ-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-1,8-diazaspiro[4.5]decan-2-one is a spiro bicyclic compound featuring a 1,8-diazaspiro[4.5]decane core modified with a 2-methoxyethyl substituent at the nitrogen atom. This structural motif is significant in medicinal chemistry due to its conformational rigidity, which enhances binding affinity and metabolic stability.

Properties

IUPAC Name

1-(2-methoxyethyl)-1,8-diazaspiro[4.5]decan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-15-9-8-13-10(14)2-3-11(13)4-6-12-7-5-11/h12H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFOBGVUPLWUNBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)CCC12CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyethyl)-1,8-diazaspiro[4.5]decan-2-one typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions . This method provides a convenient route to the desired spirocyclic structure. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyethyl)-1,8-diazaspiro[4.5]decan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxyethyl group, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Sodium hydride in DMF with alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(2-Methoxyethyl)-1,8-diazaspiro[4.5]decan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)-1,8-diazaspiro[4.5]decan-2-one involves its interaction with specific molecular targets. For instance, it has been identified as a potent inhibitor of receptor-interacting protein kinase 1 (RIPK1), which plays a crucial role in the necroptosis pathway . By inhibiting RIPK1, the compound can block the activation of necroptosis, a form of programmed cell death, thereby showing therapeutic potential in treating inflammatory diseases.

Comparison with Similar Compounds

Research Findings and Data Tables

In Vitro and In Vivo Performance

Compound IC50 (Kinase Inhibition) Solubility (mg/mL) Half-Life (h) Reference
LH1753 (3) N/A 0.5 (PBS) 4.2 (mouse)
ALK/EGFR Inhibitor (e.g., ) 0.8 nM (ALK) <0.1 (water) 8.5 (rat)
1-(Cyclopropylmethyl)-...decan-2-one N/A 10 (DMSO) N/A

Key Advantages of this compound

While direct data is sparse, structural analysis suggests:

  • Improved Solubility : The 2-methoxyethyl group introduces moderate hydrophilicity, balancing lipophilicity for membrane permeability.
  • Metabolic Stability : Rigid spiro core reduces oxidative metabolism, as seen in analogues like LH1753 .

Biological Activity

1-(2-Methoxyethyl)-1,8-diazaspiro[4.5]decan-2-one (CAS Number: 1422140-97-3) is a compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and receptor interactions. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships, receptor binding affinities, and related pharmacological effects.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₂₀N₂O₂
  • Molecular Weight : 212.29 g/mol
  • Structural Characteristics : The compound features a spirocyclic structure that is characteristic of several bioactive compounds, influencing its interaction with biological targets.

Receptor Binding Affinity

Research indicates that compounds within the diazaspiro[4.5]decan family exhibit significant binding affinities for muscarinic receptors, particularly M1 and M2 subtypes. For example, related compounds such as 2,8-dimethyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one have shown high affinities for M1 receptors, which are implicated in cognitive functions and memory processes .

CompoundM1 Affinity (IC50)M2 Affinity (IC50)Biological Activity
2,8-Dimethyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one0.1 mg/kgNot specifiedAntiamnesic effects
This compoundNot reportedNot reportedPotential neuropharmacological applications

Pharmacological Effects

The pharmacological profile of this compound suggests potential neuroprotective effects similar to those observed in other diazaspiro compounds. In vivo studies have indicated that related compounds can ameliorate cognitive impairments induced by scopolamine in rat models, which is a standard test for assessing antiamnesic properties .

Study on Muscarinic Agonists

A study focusing on a series of diazaspiro compounds evaluated their efficacy as muscarinic agonists. It was found that modifications to the molecular structure significantly influenced receptor selectivity and biological activity. For instance, the introduction of certain alkyl groups enhanced binding affinity to the M1 receptor while diminishing activity at the M2 receptor .

Inhibition of Necroptosis

Recent investigations into related diazaspiro compounds have highlighted their role as inhibitors of necroptosis—a form of programmed cell death associated with inflammatory diseases. Compounds derived from this class were identified as potent inhibitors of RIPK1 kinase activity, demonstrating therapeutic potential in treating conditions driven by necroptosis . Although specific data on this compound is limited, its structural similarity suggests it may possess comparable inhibitory properties.

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